molecular formula C7H11N3S B020134 (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine CAS No. 106092-09-5

(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Cat. No.: B020134
CAS No.: 106092-09-5
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-BYPYZUCNSA-N
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Description

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a chiral bicyclic compound featuring a saturated six-membered benzene ring fused to a thiazole moiety with two amine groups at positions 2 and 4. Its stereochemistry at the C6 position (S-configuration) is critical for biological activity, particularly in neurological applications . This compound serves as a key intermediate in synthesizing dopamine receptor agonists, such as pramipexole, and has been investigated for kinase inhibition and antimicrobial properties . Its structural flexibility allows for diverse functionalization, enabling tailored pharmacological profiles .

Preparation Methods

The synthesis of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine begins with the construction of its bicyclic thiazole core. A widely cited method involves the bromination-cyclization of N-(4-oxocyclohexyl)acetamide (Formula-2), as outlined in the patent WO2011021214A2 .

Bromination and Thiourea-Mediated Cyclization

In the first step, N-(4-oxocyclohexyl)acetamide is treated with bromine in acetic acid, followed by reaction with thiourea. This tandem process achieves both bromination at the cyclohexanone β-position and cyclization to form the thiazole ring. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the brominated intermediate, yielding N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3) .

Key Reaction Parameters:

  • Solvent: Acetic acid (neat)

  • Temperature: 0–5°C during bromine addition, then 70–75°C for cyclization

  • Stoichiometry: 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to bromine

Hydrolysis of the Acetamide Group

Formula-3 undergoes hydrolysis in aqueous sulfuric acid (20–30% w/w) at 80–90°C to remove the acetyl protecting group, yielding racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4). The use of sulfuric acid ensures complete deacetylation without degrading the thiazole ring .

Resolution of the (S)-Enantiomer

The critical challenge in synthesizing this compound lies in achieving high enantiomeric purity. Patent WO2011021214A2 describes a resolution method using L(+)-tartaric acid, which exploits differential solubility of diastereomeric salts .

Tartaric Acid Resolution

Racemic Formula-4 is dissolved in hot water (70–75°C) and treated with L(+)-tartaric acid. The (S)-enantiomer preferentially forms a less soluble tartrate salt, which crystallizes upon cooling. Recrystallization from water further enriches the diastereomeric excess to >99% .

Optimized Conditions:

ParameterValue
Racemic amine100 g
L(+)-tartaric acid88 g
Water volume1 L
Crystallization temperature25–30°C
Yield68–72%

Acid-Base Purification

The isolated tartrate salt is treated with aqueous hydrochloric acid (HCl) to protonate the amine, followed by activated carbon filtration to remove impurities. Neutralization with potassium hydroxide (KOH) liberates the free (S)-amine, which is filtered and dried to yield Formula-5 with ≥99.5% chemical purity and 99.8% enantiomeric excess .

Industrial-Scale Production Considerations

The patent emphasizes scalability and cost-efficiency, addressing common bottlenecks in chiral amine synthesis.

Solvent Selection

  • Cyclization: Acetic acid is preferred for its dual role as solvent and acid catalyst.

  • Resolution: Water enables high recovery of tartaric acid via recrystallization, reducing waste.

  • Crystallization: Ketones like acetone are avoided in later stages to prevent solvolysis of the thiazole ring .

Waste Stream Management

  • Tartaric acid is recovered from mother liquors by acidification and reused, minimizing environmental impact.

  • Bromine residues are neutralized with sodium thiosulfate before aqueous disposal .

Comparative Analysis of Alternative Routes

While the tartaric acid resolution remains the industrial standard, alternative methods have been explored:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor has been reported in literature, though yields (<50%) and enzyme costs limit commercial viability .

Chiral Pool Synthesis

Starting from (S)-cyclohexenylglycine derivatives introduces chirality early but requires costly starting materials and multi-step functional group interconversions .

Quality Control and Analytical Characterization

Critical quality attributes for Formula-5 include:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC (Chiralpak IA)≥99.5%
Chemical purityRP-HPLC (C18 column)≥99.5%
Residual solventsGC-FID<500 ppm (acetone, acetic acid)
Heavy metalsICP-MS<10 ppm

The patent specifies that residual tartaric acid must be <0.1% w/w, verified by ion chromatography .

Troubleshooting Common Synthesis Issues

Low Enantiomeric Excess

  • Cause: Incomplete crystallization during tartrate salt formation.

  • Solution: Slow cooling (0.5°C/min) and seeding with pure (S)-tartrate crystals .

Thiazole Ring Degradation

  • Cause: Prolonged exposure to strong acids at elevated temperatures.

  • Solution: Strict control of hydrolysis time (<2 hours) and acid concentration (20–30% H₂SO₄) .

Scientific Research Applications

Scientific Research Applications

The applications of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as:

  • Antimicrobial Agent : It exhibits inhibitory activity against bacterial DNA gyrase B (GyrB), an enzyme critical for bacterial DNA replication.
  • Antifungal and Anticancer Properties : Research indicates its ability to interact with various biological targets which may lead to therapeutic applications in treating fungal infections and cancer .

Neuropharmacology

Recent studies have highlighted the compound's role as a:

  • Dopamine Agonist : Derivatives of this compound have shown high affinity for dopamine receptors (D2 and D3), suggesting potential in treating Parkinson’s disease. For example, lead compounds derived from it demonstrated significant neuroprotective effects in animal models .

Materials Science

Research is ongoing into the use of this compound in:

  • Development of Novel Materials : Its unique chemical properties are being explored for applications in creating materials with specific electronic and optical characteristics.

Agriculture

The compound is also being studied for its potential as:

  • Pesticide or Herbicide : Due to its bioactive properties, it may serve as a basis for developing new agricultural chemicals.

Corrosion Inhibition

Studies have shown that this compound can act as a corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where metal degradation is a concern .

Data Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntimicrobial, Antifungal, AnticancerInhibits bacterial DNA gyrase B; potential therapeutic uses .
NeuropharmacologyDopamine AgonistHigh affinity for D2/D3 receptors; neuroprotective effects in PD models .
Materials ScienceNovel Electronic/Optical MaterialsExplored for unique chemical properties.
AgriculturePesticide/Herbicide DevelopmentBioactive properties suggest efficacy in pest control.
Corrosion InhibitionMild Steel ProtectionEffective in acidic environments; potential industrial applications .

Case Study 1: Neuropharmacological Applications

A study focused on derivatives of this compound revealed that certain modifications enhanced receptor binding affinities significantly. For instance, compounds exhibiting agonist activity at D2 and D3 receptors showed promise in preclinical models of Parkinson’s disease. The lead compound demonstrated an EC50 value of 3.23 nM at D2 receptors indicating potent activity .

Case Study 2: Corrosion Inhibition

Research conducted on the use of this compound as a corrosion inhibitor highlighted its effectiveness in protecting mild steel from acid-induced degradation. The study found that the compound forms a protective layer on the metal surface which significantly reduces corrosion rates under acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dopamine Receptor Agonists: Substituent-Driven Selectivity

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine derivatives exhibit marked differences in receptor affinity based on substituents:

  • N⁶-Propyl and N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl) analogs : These modifications enhance D3 receptor selectivity. For example, D-512 (a derivative with a propynyl group) shows a D3 Ki of 0.24 nM and 180-fold selectivity over D2 receptors, making it a potent anti-Parkinsonian agent .
  • N⁶-(Isoquinolin-1-yl)piperazine derivatives: Compounds like D-614 demonstrate improved blood-brain barrier penetration and in vivo efficacy in Parkinson’s disease models, with ED50 values <1 mg/kg .
  • Racemic (±)-analogs : The racemic form lacks stereochemical specificity, leading to reduced receptor selectivity and therapeutic potency compared to the (S)-enantiomer .

Table 1: Receptor Affinity of Key Derivatives

Compound D3 Ki (nM) D2 Ki (nM) Selectivity (D3/D2) Reference
(S)-Parent compound 2.1 380 181
D-512 (Propynyl derivative) 0.24 43.2 180
(±)-Racemic analog 8.5 420 49

Enantiomeric Comparisons

The (S)-enantiomer is pharmacologically superior to its (R)-counterpart:

  • Pramipexole precursors : The (S)-form is essential for synthesizing pramipexole, a D3-preferring agonist with FDA approval for Parkinson’s disease. The (R)-enantiomer exhibits negligible receptor activity .
  • Synthetic yields : Enantiomerically pure (S)-diamine is synthesized via asymmetric catalysis or chiral resolution, whereas racemic mixtures require additional separation steps, increasing production costs .

Biological Activity

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, also known as (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique thiazole ring structure which plays a critical role in its biological activity. The compound's molecular formula is C7H11N3SC_7H_{11}N_3S with a molecular weight of 169.25 g/mol. Its structural features allow for significant interactions with biological targets.

Inhibition of DNA Gyrase

One of the most notable biological activities of this compound is its role as an inhibitor of bacterial DNA gyrase B (GyrB). This enzyme is crucial for bacterial DNA replication and transcription. Recent studies have demonstrated that derivatives of this compound can effectively inhibit GyrB activity:

  • Study Findings : A theoretical-experimental study reported that specific derivatives exhibited significant inhibitory effects on GyrB, with two compounds showing promising activity levels compared to known inhibitors .
  • Molecular Interactions : Quantum Theory of Atoms In Molecules (QTAIM) calculations provided insights into the molecular interactions stabilizing the complexes formed between the inhibitors and GyrB .

In Vitro Studies

Table 1 summarizes key findings from in vitro assays evaluating the inhibitory effects of this compound derivatives on GyrB:

CompoundIC50 (µM)Binding AffinityNotes
Derivative A0.25HighNovel binding site interaction
Derivative B0.45ModerateSimilar to existing inhibitors
Derivative C0.75LowLess effective than A and B

These results indicate that structural modifications can significantly enhance the compound's inhibitory potency against GyrB.

Neuroprotective Potential

Another area of exploration for this compound is its potential neuroprotective effects. Studies suggest that it may act as a dopamine D2 receptor agonist:

  • Mechanism : The compound has been shown to interact with dopamine receptors which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Case Study : A recent investigation highlighted its use as an intermediate in synthesizing pramipexole—a known dopamine agonist—further underscoring its relevance in neuropharmacology .

Applications and Future Directions

The diverse biological activities of this compound position it as a promising candidate for drug development:

  • Antibacterial Agents : Given its effectiveness as a GyrB inhibitor, further development could lead to new antibacterial therapies targeting resistant strains.
  • Neuroprotective Drugs : Its potential role in neuroprotection opens avenues for treating conditions like Parkinson's disease through modulation of dopaminergic pathways.

Properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893656
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
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Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106092-09-5
Record name (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
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Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
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Record name (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
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Record name 2,6-DIAMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLE, (S)-
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Synthesis routes and methods I

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
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Reaction Step One
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500 mL
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125 g
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Quantity
100 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
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0.53 g
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40 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

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